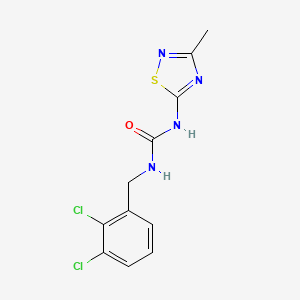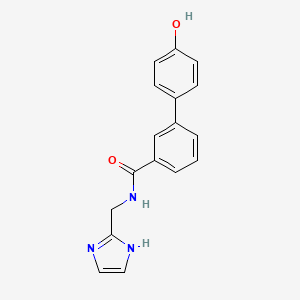![molecular formula C19H26N4O B5902807 5-{[allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5902807.png)
5-{[allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[Allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine, commonly known as AMP, is a chemical compound that has caught the interest of researchers due to its potential use in scientific research. AMP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
AMP has been shown to act as a dopamine transporter blocker, which results in increased dopamine levels in the brain. This mechanism of action is similar to that of cocaine and other psychostimulants. However, unlike these drugs, AMP does not have the same addictive potential or negative side effects.
Biochemical and Physiological Effects:
AMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in mice, which is indicative of its dopaminergic activity. It has also been shown to increase the release of dopamine in the striatum, which is a key brain region involved in reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMP in lab experiments is its potential as a tool for studying dopamine-related disorders. It has been shown to be effective in increasing dopamine levels without the negative side effects associated with other drugs. However, one limitation is that its effects may not be specific to dopamine, as it has also been shown to affect other neurotransmitter systems.
Direcciones Futuras
There are several potential future directions for research on AMP. One direction could be to study its potential as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction could be to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further research could be done to optimize the synthesis method for AMP and to develop more potent derivatives of the compound.
Conclusion:
AMP is a pyrimidine derivative that has shown potential as a tool for studying dopamine-related disorders. Its mechanism of action involves blocking the dopamine transporter, which results in increased dopamine levels in the brain. AMP has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity and dopamine release in the striatum. While there are limitations to its use in lab experiments, there are several potential future directions for research on AMP.
Métodos De Síntesis
The synthesis of AMP involves the reaction of 2-methoxybenzylamine with allyl bromide, followed by the reaction of the resulting allyl-2-methoxybenzylamine with N-isopropylpyrimidin-2-amine. The final product is obtained after purification and isolation steps. This synthesis method has been reported in a scientific journal and has been used by researchers to obtain AMP for their experiments.
Aplicaciones Científicas De Investigación
AMP has been used in various scientific research studies due to its potential as a modulator of neurotransmitter systems. It has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes AMP a potential candidate for the study of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
5-[[(2-methoxyphenyl)methyl-prop-2-enylamino]methyl]-N-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-5-10-23(14-17-8-6-7-9-18(17)24-4)13-16-11-20-19(21-12-16)22-15(2)3/h5-9,11-12,15H,1,10,13-14H2,2-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYCYJJLWDECHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)CN(CC=C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)



![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide](/img/structure/B5902791.png)
![3-(2-{ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902795.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide](/img/structure/B5902803.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]propan-1-amine](/img/structure/B5902820.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902821.png)